molecular formula C7H11Cl2N5O B2968667 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride CAS No. 2089258-76-2

3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride

Cat. No.: B2968667
CAS No.: 2089258-76-2
M. Wt: 252.1
InChI Key: HTUIQLHJHJTNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a high-purity chemical reagent for research applications. This compound features a 1,2,4-triazolo[4,3-a]pyrazine core, a scaffold of significant interest in medicinal chemistry, particularly in antimalarial drug discovery . The 1,2,4-triazolo[4,3-a]pyrazine structure is a key series investigated by the Open Source Malaria (OSM) consortium, where related analogues have demonstrated potent in vitro and in vivo activity against Plasmodium falciparum , Citation: the parasite responsible for the most severe form of malaria. These compounds are believed to target P. falciparum ATP4ase (PfATP4), a critical ion pump on the parasite membrane, suggesting a novel mechanism of action for this chemical class Citation: . The presence of the aminoethyl substituent in this molecule provides a handle for further chemical elaboration, making it a valuable building block for synthesizing derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new antimalarial leads and contribute to overcoming artemisinin resistance Citation: . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O.2ClH/c1-4(8)5-10-11-6-7(13)9-2-3-12(5)6;;/h2-4H,8H2,1H3,(H,9,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUIQLHJHJTNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CNC2=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article synthesizes various research findings related to its biological activity, including its effects on receptors and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10Cl2N4O
  • CAS Number : 2094918-71-3
  • Purity : ≥95% .

Research indicates that this compound primarily acts as an antagonist at the P2X7 receptor, which is involved in various physiological processes including inflammation and pain signaling. The P2X7 receptor is a subtype of purinergic receptors that respond to ATP and play a crucial role in immune responses and neurodegenerative diseases .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits significant antinociceptive activity. In animal models, it has been shown to reduce pain responses effectively. This effect is hypothesized to be mediated through the modulation of purinergic signaling pathways .

Neuroprotective Properties

The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where oxidative damage plays a critical role .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of the compound:

StudyFindings
Study 1 Demonstrated significant inhibition of P2X7 receptor-mediated calcium influx in neuronal cells (IC50 = 0.5 µM) .
Study 2 Showed protective effects against glutamate-induced cytotoxicity in cultured neurons .
Study 3 Reported anti-inflammatory effects in a model of acute pain .

These findings underscore the potential therapeutic applications of the compound in treating pain and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Research into the SAR of triazolo[4,3-a]pyrazine derivatives has provided insights into how structural modifications can enhance biological activity. Key modifications include:

  • Substituents on the triazole ring : Altering the amino group can significantly impact receptor binding affinity.
  • Hydrophobic interactions : Enhancing hydrophobic character can improve bioavailability and potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The triazolo[4,3-a]pyrazinone scaffold allows diverse substitutions at positions 3 and 7, leading to compounds with distinct physicochemical and biological properties. Key analogs include:

Table 1: Comparative Analysis of Triazolo[4,3-a]pyrazinone Derivatives
Compound Name Substituent (Position 3) Position 7 Substituent Molecular Weight (g/mol) Pharmacological Activity Key References
3-(1-Aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride 1-Aminoethyl None ~292.17 Cytotoxic, cerebroprotective
3-(2-Aminoethyl)-7-cyclopropyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride 2-Aminoethyl Cyclopropyl ~318.21 Not reported (commercially available)
Sitagliptin (3R)-3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one Complex substituent Trifluoromethyl 505.47 DPP-4 inhibitor (anti-diabetic)
3-(Aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride Aminomethyl None ~226.32 Not reported
3-{[(4-Ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one Sulfanyl group 3-Methoxyphenyl ~434.50 Not reported

Key Observations :

  • Substituent Position: The target compound’s 1-aminoethyl group (vs. 2-aminoethyl in ) may influence steric interactions and binding affinity due to spatial orientation differences .
  • Pharmacological Specificity : Sitagliptin’s trifluoromethyl and trifluorophenyl groups enable selective DPP-4 inhibition, contrasting with the target compound’s broader cytotoxic profile .
  • Molecular Weight and Solubility : Hydrochloride/dihydrochloride salts (e.g., target compound vs. ) improve aqueous solubility, critical for drug delivery .

Critical Analysis :

  • The CDI-based method (used for the target compound) offers versatility for introducing alkyl/aryl groups but requires prolonged reaction times .
  • Chlorinated derivatives () prioritize halogenation for enhanced electrophilicity, enabling downstream amination .

Pharmacological and Commercial Relevance

  • Target Compound : Explored for membrane-stabilizing and neuroprotective roles, though clinical data remain preclinical .
  • Commercial Variants: and highlight 3-(2-aminoethyl)-7-cyclopropyl analogs as high-cost intermediates ($486–1,472 per 100–500 mg), suggesting niche applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride?

  • Answer : The compound can be synthesized via cyclization of 3-hydrazinopyrazin-2-one intermediates with carbonyl-containing reagents activated by carbonyldiimidazole (CDI). Key steps include:

  • Dissolving the acid precursor and CDI in anhydrous DMFA at 100°C for 1 hour.
  • Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one and refluxing for 24 hours.
  • Purification via recrystallization from DMFA and i-propanol .
    • Critical Parameters : Anhydrous conditions, reflux duration, and stoichiometric ratios of CDI to acid (1:1) to ensure intermediate activation .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Answer :

  • 1H NMR : Signals for H-5 and H-6 protons of the pyrazinone fragment appear as doublets at δ 7.15–7.28 ppm and δ 7.50–7.59 ppm, respectively. The aminoethyl group’s protons resonate as a multiplet near δ 3.2–3.5 ppm .
  • Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry, especially for the dihydrochloride salt .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the expected structure.

Q. How can researchers optimize reaction yields during cyclization?

  • Answer :

  • Solvent Choice : Use anhydrous DMFA to stabilize intermediates and prevent hydrolysis .
  • Reaction Monitoring : Track completion via TLC (e.g., silica gel, ethyl acetate/hexane eluent) .
  • Workup : Dilute with water post-reflux to precipitate crude product, followed by recrystallization to enhance purity .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization step in the synthesis?

  • Answer : CDI activates carboxylic acids to form imidazolide intermediates, which react with hydrazinopyrazin-2-ones to generate acylhydrazides. Intramolecular cyclization under reflux forms the triazolopyrazinone core. Computational studies (e.g., DFT) can model transition states to validate the proposed mechanism .

Q. How do substituents on the aryl/heteroaryl groups influence pharmacological activity?

  • Answer :

  • Electron-Withdrawing Groups (EWGs) : Enhance membrane-stabilizing activity by increasing electrophilicity at the triazole ring .
  • Aminoethyl Side Chain : Improves solubility and bioavailability, critical for cerebroprotective effects.
  • Methodological Approach : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents and testing in cytotoxicity assays (e.g., MTT) .

Q. How can researchers resolve discrepancies in NMR data across synthetic batches?

  • Answer :

  • Batch Consistency : Ensure anhydrous conditions and standardized reflux times to minimize side reactions.
  • Deuterated Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons .

Q. What in vitro assays are suitable for evaluating cerebroprotective activity?

  • Answer :

  • Oxidative Stress Models : Expose neuronal cells (e.g., SH-SY5Y) to H₂O₂ and measure viability via lactate dehydrogenase (LDH) assay.
  • Membrane-Stabilizing Assays : Use erythrocyte hemolysis inhibition tests to quantify protection against hypotonic shock .
  • Calcium Flux Studies : Employ fluorescent dyes (e.g., Fluo-4 AM) to assess modulation of intracellular Ca²⁺ levels, linked to neuroprotection .

Data Analysis and Experimental Design

Q. How to design experiments assessing temperature’s impact on cyclization efficiency?

  • Answer :

  • Controlled Variables : Fix reagent ratios (1:1.5 acid:hydrazinopyrazin-2-one) and solvent volume.
  • Temperature Gradient : Test 80°C, 100°C, and 120°C under reflux.
  • Outcome Metrics : Compare yields (gravimetric analysis) and purity (HPLC, ≥95% area) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Answer :

  • pH Stability Tests : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, followed by HPLC analysis.
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to guide storage conditions (e.g., -20°C under argon) .

Tables for Key Data

Parameter Optimal Conditions References
Reflux Time24 hours
NMR (H-5/H-6 δ)7.15–7.28 ppm / 7.50–7.59 ppm
Recrystallization SolventDMFA:i-propanol (1:2 v/v)
Purity Threshold (HPLC)≥95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.